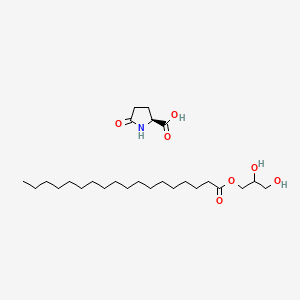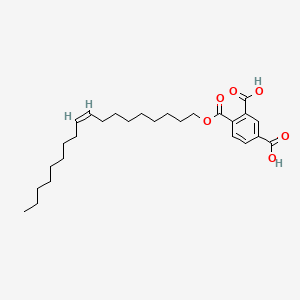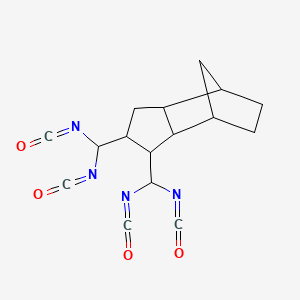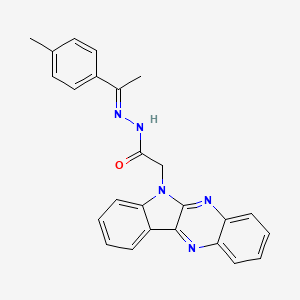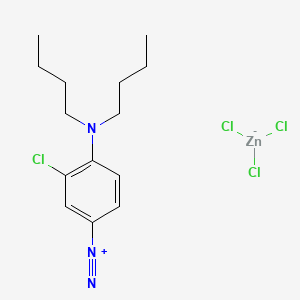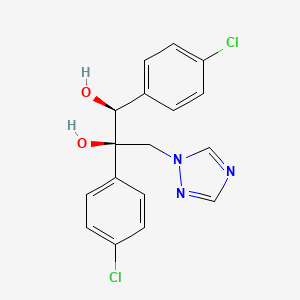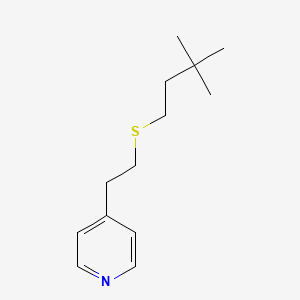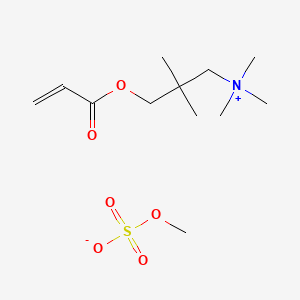
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate is a chemical compound with the molecular formula C11H22NO2.CH3O4S. It is known for its unique structure, which includes a trimethylammonium group and an oxoallyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethyl-3-hydroxypropyltrimethylammonium and acryloyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and automation to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxoallyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate involves its interaction with specific molecular targets and pathways. The trimethylammonium group can interact with negatively charged biomolecules, while the oxoallyl group can participate in various chemical reactions. These interactions can modulate biological processes and chemical reactions, making the compound useful in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-3-hydroxypropyltrimethylammonium methyl sulphate
- 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium chloride
- 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium bromide
Uniqueness
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Propiedades
Número CAS |
84100-28-7 |
|---|---|
Fórmula molecular |
C12H25NO6S |
Peso molecular |
311.40 g/mol |
Nombre IUPAC |
(2,2-dimethyl-3-prop-2-enoyloxypropyl)-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C11H22NO2.CH4O4S/c1-7-10(13)14-9-11(2,3)8-12(4,5)6;1-5-6(2,3)4/h7H,1,8-9H2,2-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
GDNYTRIDABFTCM-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C[N+](C)(C)C)COC(=O)C=C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




